molecular formula C12H17NO B13158036 2-(2-Methylbenzyl)morpholine

2-(2-Methylbenzyl)morpholine

Cat. No.: B13158036
M. Wt: 191.27 g/mol
InChI Key: KXBFJYFEFJTEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. This compound is characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom of the morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-Methylbenzyl)morpholine can be achieved through several methods. One common synthetic route involves the reaction of 2-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

2-(2-Methylbenzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Methylbenzyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

2-(2-Methylbenzyl)morpholine can be compared with other similar compounds such as:

    Morpholine: The parent compound, which lacks the 2-methylbenzyl group.

    4-(2-Methylbenzyl)morpholine: A positional isomer with the methylbenzyl group attached to the fourth position of the morpholine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[(2-methylphenyl)methyl]morpholine

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-12-9-13-6-7-14-12/h2-5,12-13H,6-9H2,1H3

InChI Key

KXBFJYFEFJTEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2CNCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.